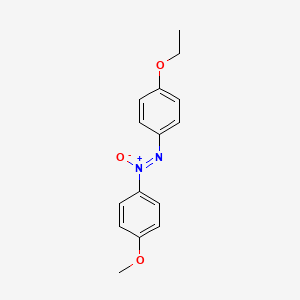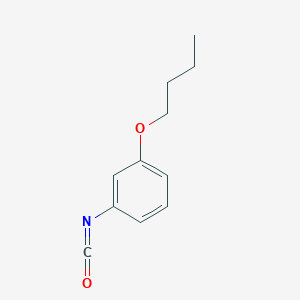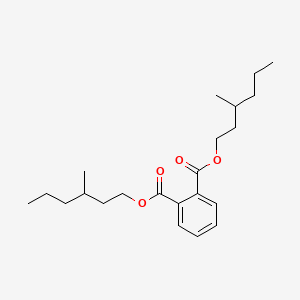
Di(3-methylhexyl)phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(3-methylhexyl)phthalate is a phthalate ester, which is a type of compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. Phthalate esters are widely used in the production of plastics, particularly polyvinyl chloride (PVC), to make them more flexible and easier to handle .
准备方法
Di(3-methylhexyl)phthalate is synthesized through the esterification of phthalic anhydride with 3-methylhexanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
化学反应分析
Di(3-methylhexyl)phthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phthalic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
科学研究应用
Di(3-methylhexyl)phthalate has several scientific research applications, including:
Chemistry: It is used as a plasticizer in the production of flexible PVC, which is used in a variety of applications such as tubing, cables, and packaging materials.
Biology: Research has shown that phthalates, including this compound, can act as endocrine disruptors, affecting hormone regulation and reproductive health.
Medicine: Phthalates are used in medical devices, such as blood bags and intravenous tubing, to make them more flexible and easier to use.
Industry: This compound is used in the production of various consumer products, including cosmetics, personal care products, and household items
作用机制
The mechanism of action of di(3-methylhexyl)phthalate involves its interaction with various molecular targets and pathways. Phthalates are known to bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression and cellular functions. This binding can lead to changes in cell proliferation, apoptosis, and oxidative stress. Additionally, phthalates can interfere with hormone synthesis, transport, and metabolism, leading to endocrine disruption and potential health effects .
相似化合物的比较
Di(3-methylhexyl)phthalate is similar to other phthalate esters, such as:
Di(2-ethylhexyl)phthalate (DEHP): Commonly used as a plasticizer in PVC products.
Dibutyl phthalate (DBP): Used in cosmetics and personal care products.
Diisononyl phthalate (DINP): Used in flexible PVC applications, such as flooring and wall coverings.
What sets this compound apart is its specific molecular structure, which can influence its physical and chemical properties, as well as its interactions with biological systems .
属性
CAS 编号 |
53306-53-9 |
|---|---|
分子式 |
C22H34O4 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
bis(3-methylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-5-9-17(3)13-15-25-21(23)19-11-7-8-12-20(19)22(24)26-16-14-18(4)10-6-2/h7-8,11-12,17-18H,5-6,9-10,13-16H2,1-4H3 |
InChI 键 |
PLVCZTJOXIYQSA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)
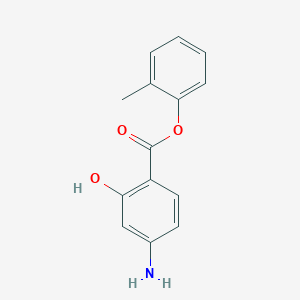

![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)


![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)
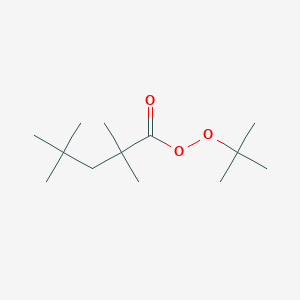

![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

